molecular formula C10H7F3N2O2 B1304237 {3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanol CAS No. 886361-32-6

{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanol

Cat. No.: B1304237
CAS No.: 886361-32-6
M. Wt: 244.17 g/mol
InChI Key: BXASARCCEDPFHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Background and Significance of Oxadiazole Compounds

Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms, with 1,2,4-oxadiazole being a key isomer due to its bioisosteric properties and broad pharmacological applications. These compounds serve as versatile scaffolds in drug discovery, mimicking ester and amide functionalities while offering enhanced metabolic stability and resistance to hydrolysis. Their structural rigidity and capacity for hydrogen bonding make them critical in designing therapeutics targeting cancer, infectious diseases, and neurological disorders.

Historical Context of 1,2,4-Oxadiazole Research

The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger through azoxime rearrangement. Despite its early discovery, significant interest emerged in the mid-20th century with the development of Oxolamine, a cough suppressant marketed in the 1960s. Over the past two decades, research has intensified, driven by the need for novel antimicrobial and anticancer agents. Advances in catalytic cyclization methods, such as tetrabutylammonium fluoride (TBAF)-mediated reactions, have further expanded synthetic accessibility.

Structural Classification of Oxadiazole Derivatives

Oxadiazoles exist in four isomeric forms (1,2,3-, 1,2,4-, 1,3,4-, and 1,2,5-oxadiazoles), with 1,2,4-oxadiazole distinguished by nitrogen atoms at positions 1 and 2 (Figure 1). The compound {3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanol features a 1,2,4-oxadiazole core substituted at position 3 with a 3-(trifluoromethyl)phenyl group and at position 5 with a hydroxymethyl moiety (Figure 2). Its molecular formula is $$ \text{C}{10}\text{H}{7}\text{F}{3}\text{N}{2}\text{O}_{2} $$, with a molecular weight of 244.17 g/mol.

Table 1: Key Structural Features of this compound

Property Value
Molecular Formula $$ \text{C}{10}\text{H}{7}\text{F}{3}\text{N}{2}\text{O}_{2} $$
Molecular Weight 244.17 g/mol
Melting Point 66–67°C
IUPAC Name This compound
Key Functional Groups 1,2,4-Oxadiazole, Trifluoromethyl, Hydroxymethyl

Overview of Trifluoromethyl-Substituted Oxadiazoles

Trifluoromethyl groups are widely incorporated into oxadiazoles to enhance lipophilicity, metabolic stability, and target binding affinity. The electron-withdrawing nature of the trifluoromethyl group modulates electronic properties, improving interactions with hydrophobic protein pockets. For example, 3-trifluoromethyl-1,2,4-oxadiazole derivatives have demonstrated potent inhibitory activity against carbonic anhydrases (CA) and penicillin-binding proteins (PBP2a), relevant to anticancer and antibacterial therapies.

Table 2: Comparative Properties of Trifluoromethyl-Substituted Oxadiazoles

Compound Biological Activity Key Findings
16a (K~i~ = 89 pM) Carbonic Anhydrase Inhibition Selective inhibition of hCA IX
24 (MIC = 1–2 μg/mL) Antibacterial (MRSA, VRE) Non-β-lactam PBP2a inhibitor
{3-[3

Properties

IUPAC Name

[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2/c11-10(12,13)7-3-1-2-6(4-7)9-14-8(5-16)17-15-9/h1-4,16H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXASARCCEDPFHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382390
Record name {3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886361-32-6
Record name {3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Hydroxyamidine Precursors

  • The oxadiazole ring is formed by reacting hydroxyamidine compounds with appropriate carboxylic acid derivatives or equivalents.
  • The hydroxyamidine intermediate is typically prepared from nitriles or amidoximes bearing the trifluoromethylphenyl substituent.
  • Cyclization is promoted under heating conditions, often in the presence of inert organic solvents such as ethers, esters, ketones, or nitriles.

Hydrolysis and Functional Group Transformation

  • After ring formation, hydrolysis steps are employed to convert intermediate groups into the methanol substituent at the 5-position.
  • Hydrolysis is carried out either in the presence of inert organic solvents or in the absence of solvent (neat conditions), where the reaction mixture is heated to form a molten mass.
  • Water is used in controlled molar equivalents (typically 0.8 to 1.5 equivalents relative to the intermediate) to ensure selective hydrolysis.
  • Reaction temperatures range broadly from 20°C to 200°C, with a preferred range of 80°C to 130°C for optimal yields.

Use of Lewis Acid Catalysts

  • Catalytic amounts of Lewis acids such as iron(III) chloride or aluminum(III) chloride are employed to facilitate the cyclization and hydrolysis steps.
  • The Lewis acid is used in sub-stoichiometric amounts (0.001 to 0.5 molar equivalents), often improving reaction rates and selectivity.
  • The presence of Lewis acids also aids in the formation of the oxadiazole ring by activating the hydroxyamidine or related intermediates.

Representative Reaction Conditions and Parameters

Step Reagents/Conditions Notes
Hydroxyamidine formation Starting nitrile or amidoxime with trifluoromethylphenyl group Precursor synthesis for cyclization
Cyclization Heating in inert organic solvent (ethers, ketones, nitriles) Temperature: 80–130°C; Lewis acid catalyst (FeCl3 or AlCl3) in catalytic amounts
Hydrolysis Water (0.8–1.5 eq), inert solvent or neat heating Temperature: 20–200°C; solvent-free conditions possible by heating to molten state
Work-up Usual extraction and purification Reaction mixture can be used directly in subsequent steps or purified as needed

Research Findings and Optimization

  • The hydrolysis step is critical and sensitive to the amount of water and temperature; precise control leads to higher purity and yield of the methanol-substituted oxadiazole.
  • Solvent choice impacts reaction efficiency; non-halogenated aliphatic and cycloaliphatic hydrocarbons, as well as halogenated aromatic hydrocarbons, have been found effective.
  • The use of Lewis acid catalysts in catalytic amounts significantly improves the cyclization yield and reduces reaction times.
  • Neat hydrolysis (solvent-free) is a viable green chemistry approach, reducing solvent waste and simplifying purification.

Summary Table of Preparation Method Features

Feature Description
Key Intermediate Hydroxyamidine derivative
Ring Formation Method Cyclization under heating with Lewis acid catalysis
Hydrolysis Conditions Water (0.8–1.5 eq), 20–200°C, solvent or neat
Solvent Types Ethers, esters, ketones, nitriles, non-halogenated and halogenated hydrocarbons
Catalysts Iron(III) chloride, Aluminum(III) chloride (0.001–0.5 eq)
Reaction Temperature Range 80–130°C preferred for cyclization; hydrolysis up to 200°C
Purification Standard extraction, filtration, recrystallization

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the methanol group is oxidized to form an aldehyde or carboxylic acid.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups, such as amines or alcohols.

    Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) and electrophiles (e.g., alkyl halides) can be used in substitution reactions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Pharmaceutical Applications

The compound's structure suggests potential utility in drug development, particularly in the following areas:

  • Antimicrobial Activity :
    • Compounds containing the trifluoromethyl group have been reported to exhibit significant antimicrobial properties. For instance, studies have shown that related trifluoromethyl-substituted compounds act as potent growth inhibitors against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
  • Anticancer Properties :
    • The oxadiazole moiety has been associated with anticancer activities. Research indicates that derivatives of oxadiazoles can induce apoptosis in cancer cells and inhibit tumor growth, making {3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanol a candidate for further investigation in cancer therapeutics.
  • Drug Design :
    • The incorporation of trifluoromethyl groups in drug design is known to improve pharmacokinetic properties. This compound could serve as a scaffold for synthesizing new drugs with enhanced bioavailability and efficacy .

Agrochemical Applications

The unique properties of this compound also extend to agrochemicals:

  • Pesticide Development :
    • Trifluoromethyl-containing compounds are often explored for their insecticidal and herbicidal activities. The structural characteristics of this oxadiazole derivative may contribute to the development of novel pesticides that are more effective and environmentally friendly.
  • Fungicides :
    • Given the antifungal potential of similar compounds, this oxadiazole derivative may be tested for its effectiveness against various fungal pathogens affecting crops .

Case Studies and Research Findings

Several studies have highlighted the applications and synthesis of related compounds:

Study ReferenceFocusFindings
Antimicrobial ActivityDemonstrated strong inhibitory effects against MRSA using trifluoromethyl-substituted phenyl derivatives.
Drug DesignIdentified the role of trifluoromethyl groups in enhancing the pharmacological profiles of oxadiazole derivatives.
Synthesis ImprovementsDeveloped improved synthetic routes for related oxadiazole compounds, paving the way for efficient production of derivatives like this compound.

Mechanism of Action

The mechanism of action of {3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The oxadiazole ring may participate in hydrogen bonding and other interactions with proteins and enzymes, modulating their activity and function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the 1,2,4-Oxadiazole Ring

Key differences among analogs arise from substituent positions and functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons
Compound Name Substituents CAS Number Key Properties
{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanol 3-(CF3)phenyl, 5-CH2OH 400716-17-8 Enhanced solubility due to -CH2OH; moderate lipophilicity from CF3
(3-Phenyl-1,2,4-oxadiazol-5-yl)methanol 3-Ph, 5-CH2OH 5543-33-9 Lower metabolic stability (no CF3); higher polarity
4-{[1-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine (V-0219) 4-(CF3)phenyl, morpholine-piperidine N/A Subnanomolar potency as GLP-1R modulator; para-CF3 enhances receptor binding
3-Methoxy-4-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde 3-(CF3)phenyl, methoxy-benzaldehyde 1387998-13-1 Aldehyde group increases reactivity; methoxy improves membrane permeability
1-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine dihydrochloride 3-(CF3)phenyl, piperazine N/A Basic piperazine enhances water solubility; dihydrochloride salt improves bioavailability

Physicochemical Properties

  • Solubility: The hydroxymethyl group in the target compound increases aqueous solubility compared to non-polar analogs like ethyl 3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylate (CAS: 886361-32-6) .
  • Melting Points : Derivatives with aromatic amines (e.g., 4-(3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine) exhibit higher melting points (>200°C) due to crystalline packing, while the target compound’s mp is unreported but likely lower due to -CH2OH flexibility .

Biological Activity

The compound {3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanol is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, antioxidant, and antitumor activities, alongside relevant case studies and research findings.

  • Molecular Formula : C10_{10}H8_{8}F3_{3}N3_{3}O
  • Molecular Weight : 241.18 g/mol
  • CAS Number : Not specifically listed but closely related compounds exist.

1. Antimicrobial Activity

Oxadiazole derivatives, including this compound, have shown significant antimicrobial properties.

  • Minimum Inhibitory Concentration (MIC) : Studies indicate that certain oxadiazole derivatives exhibit MIC values as low as 750 μg/mL against various fungal pathogens . The trifluoromethyl group enhances the antimicrobial potency by increasing lipophilicity and altering membrane permeability.

2. Antioxidant Activity

Antioxidant activity is critical for combating oxidative stress-related diseases. The DPPH radical scavenging assay has been used to evaluate the antioxidant potential of oxadiazole derivatives.

  • Results : Compounds similar to this compound demonstrated radical scavenging activities ranging from 32.0% to 87.3% at a concentration of 25 µM . This suggests that the compound could serve as a potential therapeutic agent in oxidative stress-related conditions.

3. Antitumor Activity

The antitumor properties of oxadiazole derivatives have been extensively studied, revealing promising results in various cancer cell lines.

  • Cytotoxicity Assays : In vitro studies using the MTT assay showed that oxadiazole derivatives exhibit cytotoxic effects against human cancer cell lines such as HCT-116 and PC-3 . For instance, specific derivatives demonstrated IC50_{50} values of 13.62 mM against SNB-19 cells and 21.74 mM against PC-3 cells, indicating significant antitumor potential.

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing groups like trifluoromethyl enhances the biological activity of oxadiazoles. SAR studies suggest that modifications at various positions on the phenyl ring can lead to improved potency against specific targets .

Case Studies

Several studies highlight the biological efficacy of compounds related to this compound:

  • Antimicrobial Efficacy : A study demonstrated that a series of oxadiazole derivatives exhibited strong antibacterial activity compared to standard drugs .
  • Antioxidant Evaluation : Research indicated that oxadiazoles could effectively scavenge free radicals and inhibit lipid peroxidation in cellular models .
  • Antitumor Mechanisms : Investigations into the mechanisms revealed that these compounds may induce apoptosis in cancer cells through pathways involving mitochondrial dysfunction and reactive oxygen species generation .

Q & A

Q. Table 1: Synthetic Conditions and Yields

PrecursorSolventTemperature/TimeYieldReference
Amidoxime + Ethyl esterDMF100°C, 6 hours45%
Microwave-assisted routeAcetonitrile120°C, 15 min57%

Basic: What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the oxadiazole ring, trifluoromethyl group, and methanol moiety. For example, the trifluoromethyl group shows a distinct 19^19F NMR signal at ~-60 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (C9_9H8_8F3_3N2_2O2_2; MW 248.17) .
  • HPLC-PDA : Purity assessment using C18 columns with mobile phases like acetonitrile/water (70:30).

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • Toxicity Mitigation : Fluorinated compounds may release HF under decomposition; use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Store in amber glass at -20°C under inert gas (argon) to prevent oxidation of the methanol group .

Advanced: How does the trifluoromethyl group influence bioavailability and metabolic stability?

Methodological Answer:
The CF3_3 group enhances:

  • Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability .
  • Metabolic Stability : Resistance to cytochrome P450 oxidation due to strong C-F bonds. In vitro liver microsome assays show >80% stability after 1 hour .

Advanced: What in vitro models are suitable for evaluating neuroprotective or anticancer activity?

Methodological Answer:

  • Neuroprotection : Primary cortical neuron cultures exposed to glutamate-induced oxidative stress; measure viability via MTT assay. Related oxadiazoles show IC50_{50} values of 10–20 µM .
  • Anticancer : NCI-60 cell line screening. Derivatives with similar structures inhibit MCF-7 (breast cancer) proliferation at IC50_{50} = 8.5 µM .

Advanced: How can structure-activity relationship (SAR) studies optimize therapeutic potential?

Methodological Answer:

  • Functional Group Modifications : Replace the methanol group with ester or amine derivatives to enhance target binding. For example, methylamine analogs show 3x higher affinity for kinase targets .
  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., nitro) at the phenyl ring to improve oxidative stability .

Q. Table 2: SAR Trends for Oxadiazole Derivatives

ModificationBiological Activity (IC50_{50})Reference
-OCH3_3 substituent15 µM (Anticancer)
-NH2_2 derivative8.5 µM (Antiviral)

Advanced: What challenges arise in developing in vivo pharmacokinetic models?

Methodological Answer:

  • Low Solubility : Use nanoformulations (liposomes) to enhance bioavailability. A study in rats showed a 2.5x increase in plasma concentration with liposomal encapsulation .
  • Metabolite Identification : LC-MS/MS to detect hydroxylated metabolites in liver microsomes. Fluorinated metabolites may require specialized detection methods .

Advanced: Are there contradictions in reported biological activities?

Methodological Answer:
Discrepancies exist in cytotoxicity profiles:

  • Cell Line Variability : IC50_{50} values range from 8.5 µM (MCF-7) to >50 µM (HeLa), possibly due to differential expression of target proteins .
  • Assay Conditions : Viability assays (MTT vs. resazurin) can yield 20% variability. Standardize protocols across studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.